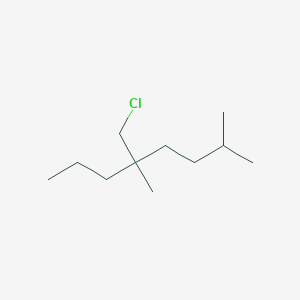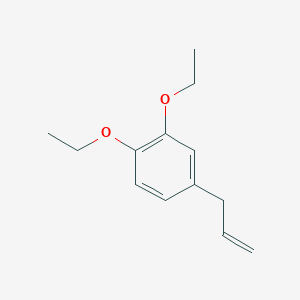methanone CAS No. 83938-73-2](/img/structure/B13636207.png)
[4-Hydroxy-3-(propan-2-yl)phenyl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-(propan-2-yl)phenylmethanone: is a chemical compound with a complex structure that includes a hydroxy group, an isopropyl group, and a phenyl group attached to a methanone core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-(propan-2-yl)phenylmethanone typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyacetophenone and isopropyl bromide.
Reaction Conditions: The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone. The reaction mixture is heated to facilitate the substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of 4-Hydroxy-3-(propan-2-yl)phenylmethanone may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Automated Processes: Automation is used to ensure consistency and efficiency in the production process.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions:
Oxidation: 4-Hydroxy-3-(propan-2-yl)phenylmethanone can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various halides, bases like potassium carbonate, solvents such as acetone or ethanol.
Major Products:
Oxidation Products: Quinones and related compounds.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with different functional groups replacing the original ones.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development:
Medicine:
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
Coatings and Adhesives: Its chemical properties make it suitable for use in coatings and adhesives.
作用機序
The mechanism by which 4-Hydroxy-3-(propan-2-yl)phenylmethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxy group and the isopropyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.
類似化合物との比較
4-Hydroxyacetophenone: Shares the hydroxy group but lacks the isopropyl and phenyl groups.
Phenylmethanone: Contains the methanone core but lacks the hydroxy and isopropyl groups.
Uniqueness:
Structural Complexity: The presence of both hydroxy and isopropyl groups attached to the phenyl ring makes 4-Hydroxy-3-(propan-2-yl)phenylmethanone unique.
Chemical Properties:
This detailed article provides a comprehensive overview of 4-Hydroxy-3-(propan-2-yl)phenylmethanone, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
83938-73-2 |
|---|---|
分子式 |
C16H16O2 |
分子量 |
240.30 g/mol |
IUPAC名 |
(4-hydroxy-3-propan-2-ylphenyl)-phenylmethanone |
InChI |
InChI=1S/C16H16O2/c1-11(2)14-10-13(8-9-15(14)17)16(18)12-6-4-3-5-7-12/h3-11,17H,1-2H3 |
InChIキー |
HFUYEJGTOBMYQY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


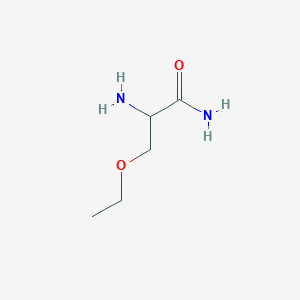
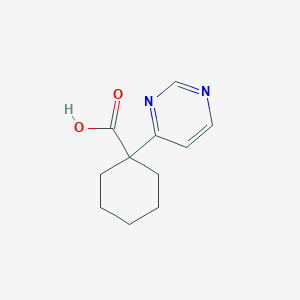


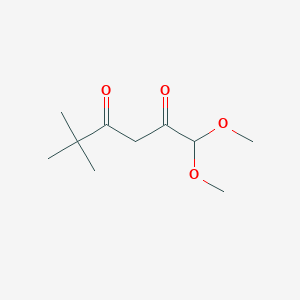
![3-Methylpyrazolo[1,5-a]pyridin-5-ol](/img/structure/B13636162.png)
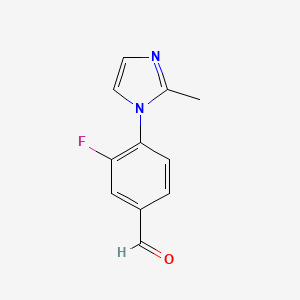


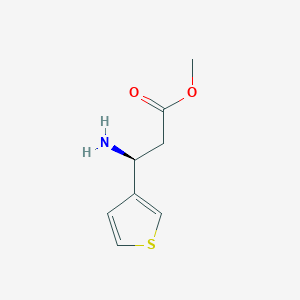
![1-[2-(2-Methoxyethanesulfonyl)ethyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13636200.png)
